N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
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Overview
Description
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity, and a sulfonyl group, which can enhance its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Acetylation: The final step involves the acetylation of the quinoline derivative with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl group in the quinoline core, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are common.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its complex structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, affecting transcription and replication processes. The sulfonyl group can enhance the compound’s binding affinity to its targets, increasing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-3-(trifluoromethyl)benzamide
- N-(4-chlorophenyl)-3,5-dinitrobenzamide
- N-(4-chlorophenyl)-3,4-dimethylbenzamide
Uniqueness
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is unique due to its combination of a quinoline core and a sulfonyl group, which provides a distinct set of chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O4S/c1-16-4-11-23-22(12-16)26(31)24(34(32,33)21-10-5-17(2)18(3)13-21)14-29(23)15-25(30)28-20-8-6-19(27)7-9-20/h4-14H,15H2,1-3H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IERMUQAEHNKJDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC(=C(C=C3)C)C)CC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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